(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
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Overview
Description
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.
Preparation Methods
The synthesis of 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves a multi-step process. One common method includes the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core . This intermediate is then further reacted with appropriate reagents to introduce the piperazine and trifluoromethylphenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Reagents and Conditions: Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are crucial for controlling the reaction pathways and yields.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole: This compound lacks the piperazine and trifluoromethylphenyl groups, which may result in different biological activities and applications.
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b][1,3]thiazole: This compound has a similar structure but lacks the piperazine group, which may affect its chemical reactivity and biological properties.
Properties
Molecular Formula |
C24H21F3N4OS |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H21F3N4OS/c1-16-21(33-23-28-20(15-31(16)23)17-6-3-2-4-7-17)22(32)30-12-10-29(11-13-30)19-9-5-8-18(14-19)24(25,26)27/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
YWYLTXOWZJPLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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